3,6-dihydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFDQNWPNDZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955515 | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-45-1 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Dihydro 2h Pyran 2 One and Its Derivatives
Classical and Established Synthetic Routes
Established synthetic methodologies for 3,6-dihydro-2H-pyran-2-one and its derivatives often rely on intramolecular cyclization of functionalized linear precursors, thermal eliminations to introduce unsaturation, and oxidation of saturated lactones.
Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of these heterocyclic systems. The specific strategy is largely dictated by the nature of the starting materials and the desired substitution pattern on the pyranone ring.
Reductive cyclization provides a direct route to the dihydropyranone ring from precursors containing multiple functional groups. One documented method involves the reductive cyclization of 5-hydroxy-2-pentynoic acid to yield 5,6-dihydro-2H-pyran-2-one. orgsyn.org This approach leverages a precursor that already contains the necessary carbon framework and hydroxyl group for lactonization, with the reduction step serving to saturate the alkyne to an alkene concurrently with or prior to ring closure.
Another notable strategy is the intramolecular Reformatsky reaction, which utilizes a low-valent metal, such as zinc, to induce the cyclization of α-haloesters. google.com This method is particularly effective for preparing substituted 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones. The reaction proceeds through the formation of an organozinc intermediate which then attacks an ester carbonyl intramolecularly to form the six-membered lactone ring.
Vinylacetic Acid: Derivatives of vinylacetic acid can be used in cyclization reactions. For instance, the Steglich esterification of a diol with vinylacetic acid, followed by ring-closing metathesis, has been employed in the total synthesis of natural products containing the dihydropyranone core.
Levulinic Acid: Levulinic acid, a key platform chemical derived from the acid-catalyzed degradation of C6 sugars, serves as a versatile precursor for various valuable chemicals. mdpi.com While direct conversion pathways are a subject of ongoing research, its functional groups (a ketone and a carboxylic acid) make it a viable starting point for elaboration into δ-hydroxy acids or related intermediates suitable for cyclization into dihydropyranone structures.
| Precursor | Key Reaction Type | Description | Reference |
|---|---|---|---|
| 5-Hydroxy-2-pentynoic acid | Reductive Cyclization | Direct conversion to 5,6-dihydro-2H-pyran-2-one via concurrent reduction and lactonization. | orgsyn.org |
| α-Haloesters | Intramolecular Reformatsky Reaction | Zinc-mediated reductive cyclization to form substituted 4-hydroxy-dihydropyranones. | google.com |
| 3-(Benzyloxy)propionic acid | Multi-step Cyclization/Elimination | A four-step sequence involving chlorination, condensation, reductive cyclization, and elimination. |
Thermal Elimination Protocols
Thermal elimination reactions are employed to introduce the endocyclic double bond, often as the final step in a synthetic sequence. The thermal decomposition of 3,6-dihydro-2H-pyran itself has been studied in the gas phase at temperatures between 329–374 °C, yielding formaldehyde (B43269) and buta-1,3-diene through a unimolecular retro-Diels-Alder reaction. While this represents a decomposition pathway, synthetic routes can be designed where a suitable leaving group is eliminated from a saturated pyranone precursor at elevated temperatures to form the desired α,β-unsaturated lactone. For example, the synthesis of certain substituted metacyclophanedienes, which can be precursors to dihydropyrenes, involves thermal isomerization steps where activation barriers are key to the reaction's success. nih.gov
Oxidation-Based Syntheses
Oxidation provides another avenue to 3,6-dihydro-2H-pyran-2-ones, typically starting from a corresponding saturated lactone (a tetrahydropyran-2-one) or a dihydropyran ether. One such approach involves the dehydrogenative cycloetherification of (E)-(±)-1-aryl-5-hydroxy-1-alkenes. sci-hub.se This reaction, promoted by the oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), proceeds via a 6-endo cyclization to give trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans with high diastereoselectivity. sci-hub.se Another method involves the reaction of dihydropyran with singlet oxygen to produce 5,6-dihydro-2H-pyran-2-one. orgsyn.org These methods introduce the lactone functionality and the double bond through an oxidative process.
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry has introduced a variety of advanced, catalyst-based methods that offer improved efficiency, selectivity, and milder reaction conditions compared to classical routes. These often involve transition metals or organocatalysts to facilitate the construction of the dihydropyranone ring.
Prominent catalytic strategies include:
Palladium-Catalyzed Annulation: Cationic palladium(II) complexes have been shown to catalyze a tandem [2+2] cycloaddition-allylic rearrangement between ketene (B1206846) and α,β-unsaturated aldehydes or ketones. This process first forms a 4-vinyloxetan-2-one intermediate, which then rearranges to the thermodynamically more stable this compound. elsevierpure.com
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic olefins. The synthesis of optically active 2,6-disubstituted 3,6-dihydro-2H-pyrans can be achieved from acyclic diene precursors using Grubbs' ruthenium catalysts. koreascience.kr This strategy is valued for its high functional group tolerance and mild reaction conditions. koreascience.kr
Gold-Catalyzed Annulation: Gold(I) catalysts can mediate the intermolecular [4+2] annulation of propiolates and alkenes to deliver highly enantioenriched α,β-unsaturated δ-lactones. nih.gov The success of this asymmetric catalysis was found to be highly dependent on the solvent choice. nih.gov
[3+2+1] Annulation Strategy: A novel [3+2+1] annulation has been developed for the synthesis of 3,6-dihydro-2H-pyrans. In this approach, a 2-arylpropylene serves as a three-carbon donor, an aldehyde provides the oxygen heteroatom, and dimethyl sulfoxide (B87167) (DMSO) acts as both a solvent and a one-carbon donor. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as potent organocatalysts for various transformations. They can catalyze [4+2] and [3+3] cycloaddition reactions to form dihydropyranone derivatives. mdpi.comorganic-chemistry.org For example, NHCs can activate α,β-unsaturated aldehydes to form a homoenolate intermediate, which then reacts with a suitable coupling partner to construct the heterocyclic ring. mdpi.com
| Catalyst Type | Reaction | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) Complex | Tandem [2+2] Cycloaddition-Allylic Rearrangement | Ketene + α,β-Unsaturated Aldehydes/Ketones | Forms a 4-vinyloxetan-2-one intermediate which rearranges. | elsevierpure.com |
| Ruthenium Carbene (Grubbs' Catalyst) | Ring-Closing Metathesis (RCM) | Acyclic diene precursors | High functional group tolerance; mild conditions; effective for substituted pyrans. | koreascience.kr |
| Gold(I) Complex | Intermolecular [4+2] Annulation | Propiolates + Alkenes | Achieves high enantioselectivity; solvent choice is critical. | nih.gov |
| Erbium(III) Triflate | [3+2+1] Annulation | 2-Arylpropylene + Aldehyde + DMSO | Multicomponent reaction where DMSO acts as a C1 source. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | [4+2] or [3+3] Cycloaddition | α,β-Unsaturated Aldehydes + various coupling partners | Organocatalytic route via homoenolate intermediates. | mdpi.comorganic-chemistry.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, and the formation of dihydropyranones is no exception. N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective in this regard, facilitating a variety of cycloaddition reactions.
N-Heterocyclic Carbene (NHC) Catalysis for Dihydropyranone Formation
N-Heterocyclic carbenes are highly versatile organocatalysts that can activate substrates in several ways. In the context of dihydropyranone synthesis, NHCs typically react with α,β-unsaturated aldehydes to generate key intermediates like the Breslow intermediate or the α,β-unsaturated acyl azolium. These reactive species are then poised to undergo cycloaddition with a suitable partner to form the desired heterocyclic ring. The choice of NHC catalyst, substrates, and reaction conditions can be finely tuned to control the stereochemical outcome of the reaction, providing access to enantioenriched dihydropyranones.
The general mechanism involves the nucleophilic attack of the NHC on the aldehyde, leading to the formation of a Breslow intermediate. This intermediate can then be oxidized to an acyl azolium, which acts as a powerful electrophile, or it can isomerize to a homoenolate equivalent, a reactive nucleophile. Both pathways open up distinct cycloaddition possibilities for the construction of the dihydropyranone core.
[4+2] and [3+3] Cycloadditions in NHC Catalysis
Two primary cycloaddition strategies dominate the NHC-catalyzed synthesis of dihydropyranones: the [4+2] and [3+3] cycloadditions.
In a typical [4+2] cycloaddition , an NHC-generated homoenolate equivalent (a 4-atom component) reacts with a 2-atom component, such as an enone or another activated olefin. This concerted or stepwise process leads directly to the six-membered dihydropyranone ring. The stereoselectivity of this reaction is often controlled by the chiral environment provided by the NHC catalyst.
The [3+3] cycloaddition strategy involves the reaction of an NHC-activated α,β-unsaturated acyl azolium (a 3-atom component) with a 1,3-dicarbonyl compound or other suitable 3-atom nucleophile. The reaction proceeds through a Michael addition followed by an intramolecular acylation to close the ring, affording the dihydropyranone product. This approach has been widely used to synthesize a variety of substituted dihydropyranones with high levels of stereocontrol.
Table 1: Examples of NHC-Catalyzed Dihydropyranone Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Cycloaddition Type | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Chiral Triazolium Salt | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | [3+3] | Substituted Dihydropyranone | 75-95 | 90-99 |
| Imidazolium Salt | Enolizable Ketone | α,β-Unsaturated Acyl Fluoride | [4+2] | Fused Dihydropyranone | 60-88 | 85-97 |
| Thiazolium Salt | α,β-Unsaturated Aldehyde | Enone | [4+2] | Bicyclic Dihydropyranone | 70-92 | up to 94 |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a complementary set of tools for the synthesis of this compound and its derivatives, often providing access to structures that are challenging to obtain through other means.
Olefin Metathesis (e.g., Ruthenium-Catalyzed)
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis, and it is well-suited for the construction of cyclic structures like dihydropyranones. Ruthenium-based catalysts, such as the Grubbs catalysts, are particularly effective for this transformation due to their high functional group tolerance and activity.
The synthesis of 2,6-disubstituted 3,6-dihydro-2H-pyrans can be achieved via the RCM of an appropriately designed acyclic diene precursor. For instance, an allyl-O-homoallyl ether can undergo RCM to form the dihydropyran ring. The stereochemistry of the substituents on the starting material can be used to control the stereochemistry of the final product. This methodology has been successfully applied in the synthesis of natural product subunits containing the dihydropyran motif.
Table 2: Ruthenium-Catalyzed RCM for Dihydropyran Synthesis
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Grubbs' First Generation Catalyst | Allyl-O-homoallyl ether derivative | trans-2,6-Disubstituted-3,6-dihydro-2H-pyran | 100 |
| Grubbs' First Generation Catalyst | Isomeric Allyl-O-homoallyl ether derivative | cis-2,6-Disubstituted-3,6-dihydro-2H-pyran | 64 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, has been adapted for the synthesis of C-aryl glycals, which are derivatives of dihydropyran.
In this approach, a dihydropyranylindium reagent, generated in situ, is coupled with an aryl halide in the presence of a palladium(0) catalyst. This reaction efficiently forms a new carbon-carbon bond at the anomeric position of the dihydropyran ring, providing access to a range of C-glycosides. The reaction conditions are generally mild, and a variety of functional groups on the aryl halide are tolerated.
Table 3: Palladium-Catalyzed Suzuki-Miyaura Type Coupling for Dihydropyran Derivatives
| Palladium Catalyst | Dihydropyran Precursor | Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| Cl₂Pd(PPh₃)₂ | Tris(dihydropyranyl)indium | 4-Iodoanisole | 2-(4-Methoxyphenyl)-3,4-dihydro-2H-pyran | 85 |
| Cl₂Pd(PPh₃)₂ | Tris(dihydropyranyl)indium | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-3,4-dihydro-2H-pyran | 92 |
| Cl₂Pd(PPh₃)₂ | D-glucal derived organoindium | Iodobenzene | C-phenyl-D-glucal | 78 |
Copper-Catalyzed Allylic Alkylation
Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. This strategy has been successfully applied to the synthesis of enantioenriched 3,6-dihydro-2H-pyran derivatives from racemic starting materials. researchgate.netnih.gov
In a typical reaction, a racemic 3-chloro-3,6-dihydro-2H-pyran or a related phosphate (B84403) derivative is reacted with an alkylzirconocene, generated in situ, in the presence of a chiral copper catalyst. researchgate.netnih.gov This dynamic kinetic asymmetric transformation allows for the conversion of both enantiomers of the starting material into a single enantiomer of the product, albeit with challenges in achieving high yields. researchgate.net The reaction provides access to 3-alkyl-3,6-dihydro-2H-pyrans with respectable levels of enantiomeric excess. researchgate.netnih.gov
Table 4: Copper-Catalyzed Asymmetric Allylic Alkylation of Dihydropyran Derivatives
| Copper Source | Ligand | Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Cu(OTf)₂ | Chiral Phosphoramidite | 3-Chloro-3,6-dihydro-2H-pyran | Alkylzirconocene | 3-Alkyl-3,6-dihydro-2H-pyran | up to 33 | 45-93 |
| Cu(OTf)₂ | Chiral Phosphoramidite | 3,6-Dihydro-2H-pyran-3-yl diethyl phosphate | Alkylzirconocene | 3-Alkyl-3,6-dihydro-2H-pyran | 12 | 83 |
Multi-Component Reactions and Annulation Strategies
Multi-component reactions (MCRs) and annulation strategies offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single operation.
[3+2+1] Annulation Approaches
A novel [3+2+1] annulation strategy has been developed for the synthesis of 3,6-dihydro-2H-pyrans, the parent ring system of the target lactone. This approach utilizes a heteroatom-free tri-atom donor, an aldehyde as the source of the heteroatom, and a one-carbon donor. Specifically, 2-arylpropylene can serve as the three-carbon unit, reacting with an aldehyde and dimethyl sulfoxide (DMSO), which surprisingly acts as both the solvent and the one-carbon donor. This reaction proceeds to give 3,6-dihydro-2H-pyrans in moderate to good yields. While this method directly yields the pyran ring rather than the pyranone, the principles of this multi-component assembly could potentially be adapted to incorporate a carbonyl group for the synthesis of this compound derivatives.
Prins Cyclization Variants
The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, is a powerful tool for the construction of six-membered oxygen-containing heterocycles. Various Prins cyclization variants have been successfully applied to the stereoselective synthesis of 3,6-dihydro-2H-pyran scaffolds.
One such variant involves the reaction of a homoallylic alcohol with an aldehyde, which proceeds through an oxocarbenium ion intermediate followed by an endo-cyclization. This methodology has been shown to be highly stereoselective. For example, the reaction of 3-methylene-5-phenylpent-4-yn-1-ol with a range of aldehydes in the presence of a Lewis acid like BF3·OEt2 yields 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity.
Another variation is the silyl-Prins cyclization, which has been studied for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives. This process can be promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and is believed to proceed through a transition state where the substituents adopt a pseudoequatorial conformation to minimize steric repulsion, leading to high stereocontrol.
Asymmetric Synthesis of Chiral Dihydropyranone Scaffolds
The development of asymmetric methods for the synthesis of chiral dihydropyranone scaffolds is of paramount importance, given the stereochemical complexity of many natural products containing this motif.
Enantioselective Cyclization Methodologies
Enantioselective cyclization reactions provide a direct route to chiral heterocyclic compounds. One such methodology for the synthesis of substituted 3,6-dihydro-2H-pyrans involves a radical cyclization approach. In this strategy, β-iodo ethers, prepared from the alkoxyiodination of cinnamic acid esters, undergo radical cyclization in the presence of a chiral auxiliary, such as (2S)-1-acetylpyrrolidine-2-carboxylic acid, and a radical initiator like azobisisobutyronitrile (AIBN). This method has been shown to produce substituted 3,6-dihydro-2H-pyrans with high enantioselectivity. researchgate.net
Asymmetric Catalytic Strategies (e.g., Chiral Phosphine-Copper Iodide, Ti(OiPr)4/(S)-BINOL)
Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis.
Chiral Phosphine-Copper Iodide: While the direct application of chiral phosphine-copper iodide complexes for the synthesis of this compound is not widely reported, the utility of chiral phosphine-copper complexes in asymmetric catalysis is well-established. For instance, copper(I) complexes with chiral bis-phosphine ligands have been used in the asymmetric hydrophosphorylation of N-thiophosphine imines, affording tetrasubstituted α-aminophosphonates with high enantioselectivity (86–97% ee). mdpi.com This demonstrates the potential of chiral phosphine-copper systems to induce high levels of asymmetry in reactions that could be adapted for the synthesis of chiral dihydropyranones.
Ti(OiPr)4/(S)-BINOL: The combination of titanium(IV) isopropoxide and (S)-BINOL is a powerful catalytic system for a variety of asymmetric transformations. This system has been extensively used in the enantioselective hetero-Diels-Alder reaction to produce dihydropyranone precursors with high enantioselectivity, as discussed in section 2.2.2. nih.govsemanticscholar.org
In addition to cycloadditions, the Ti(OiPr)4/(S)-BINOL system is effective in other asymmetric reactions. For example, it catalyzes the enantioselective alkynylation of aldehydes, where the addition of chiral sulfonamides as additives can lead to products with up to 99% ee. nih.gov This catalytic system has also been employed in the enantioselective addition of ketene silyl (B83357) acetals to nitrones. researchgate.net The versatility of the Ti(OiPr)4/(S)-BINOL catalyst in promoting various asymmetric C-C bond-forming reactions underscores its potential for the development of novel enantioselective routes to chiral this compound derivatives.
Below is a table summarizing the yields and enantioselectivities of selected asymmetric reactions catalyzed by Ti-BINOL complexes for the synthesis of dihydropyranone-related structures.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Ti(IV)-H8-BINOL | Hetero-Diels-Alder | Benzaldehyde, Danishefsky's diene | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 92 | 99 |
| Dendritic Ti-NOBIN | Hetero-Diels-Alder | Various aldehydes, Danishefsky's diene | 2-Substituted-2,3-dihydro-4H-pyran-4-ones | Quantitative | up to 97.2 |
| BINOL/Ti(OiPr)4/Chiral Sulfonamide | Alkynylation | Various aldehydes, Phenylacetylene | Chiral propargyl alcohols | Good | up to 99 |
Dynamic Kinetic Asymmetric Transformations (DyKAT)
Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, capable of achieving theoretical yields of up to 100%. wikipedia.org Unlike standard kinetic resolution where the maximum yield for a single enantiomer is 50%, DyKAT integrates an in situ racemization of the starting material with a stereoselective reaction. nih.govprinceton.edu This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing the racemic mixture to be funneled into a single, enantiomerically pure product. wikipedia.orgprinceton.edu For a DyKAT process to be efficient, the rate of racemization must be comparable to or faster than the rate of the stereoselective reaction. princeton.edu
A notable application of this methodology in the synthesis of chiral δ-lactones, the saturated form of dihydropyranones, is through a chemoenzymatic process. This approach combines the high selectivity of enzymes with the racemization capabilities of metal catalysts. nih.govacs.org Specifically, a dynamic kinetic resolution of racemic δ-hydroxy esters has been developed using a lipase-catalyzed transesterification coupled with a ruthenium-catalyzed racemization of the alcohol. nih.govacs.org
In this system, a lipase (B570770), such as lipase PS-C, selectively acylates one enantiomer of the δ-hydroxy ester (the kinetic resolution step). acs.org Simultaneously, a ruthenium complex racemizes the unreactive enantiomer of the δ-hydroxy ester, ensuring a continuous supply of the reactive enantiomer. nih.govacs.org This process leads to a single enantiomer of the δ-acetoxy ester in high yield and excellent enantiomeric excess. nih.gov The resulting enantiopure acetoxy ester can then be readily converted into the target chiral δ-lactone through hydrolysis and subsequent acid-catalyzed cyclization. acs.org This chemoenzymatic DyKAT provides an efficient alternative to other methods for producing enantiomerically pure δ-lactones, which are valuable intermediates in the synthesis of natural products. nih.gov
The table below summarizes the results of the chemoenzymatic dynamic kinetic resolution for the synthesis of δ-lactone precursors. acs.org
| Substrate (δ-Hydroxy Ester) | Racemization Catalyst | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Methyl 5-hydroxyhexanoate | Ru-complex | Lipase PS-C | 91 | 98 | acs.org |
| Ethyl 5-hydroxyhexanoate | Ru-complex | Lipase PS-C | 92 | 98 | acs.org |
| Methyl 5-hydroxyheptanoate | Ru-complex | Lipase PS-C | 90 | 99 | acs.org |
| Ethyl 5-hydroxyheptanoate | Ru-complex | Lipase PS-C | 92 | 99 | acs.org |
| Methyl 5-hydroxy-6-methylheptanoate | Ru-complex | Lipase PS-C | 85 | >99 | acs.org |
Stereodivergent Approaches for Enantiopure Dihydropyranone Derivatives
Stereodivergent synthesis allows for the selective production of multiple stereoisomers of a product from a common starting material by simply modifying the catalysts or reaction conditions. This approach is highly valuable as it provides access to the full spectrum of a molecule's stereochemical diversity. In the context of dihydropyranone derivatives, chemoenzymatic methods employing alcohol dehydrogenases (ADHs) have proven effective for the stereodivergent preparation of chiral δ-hydroxy esters, which are direct precursors to δ-lactones. acs.org
The strategy involves the enantioselective bioreduction of δ-keto esters. acs.org By selecting different ADHs with opposing stereoselectivities, both (R)- and (S)-enantiomers of the corresponding δ-hydroxy ester can be synthesized. acs.org For instance, ADHs such as ADH-A or Lactobacillus brevis ADH (LBADH) can be used to produce one enantiomer, while an ADH from Ralstonia sp. (RasADH) can yield the opposite enantiomer from the same δ-keto ester substrate. acs.org
This enzymatic reduction can be integrated into one-pot cascade or tandem protocols to directly yield the desired lactone. acs.org Depending on the substrate's structure and the reaction conditions, the intermediate δ-hydroxy ester may undergo spontaneous cyclization to the lactone in a cascade reaction. acs.org Alternatively, a one-pot, two-step tandem approach can be employed where the bioreduction is followed by an induced cyclization step. acs.org This methodology offers a "greener" and highly efficient route to various enantiopure δ-lactones. acs.org
The following table illustrates the stereodivergent synthesis of δ-lactone precursors using different alcohol dehydrogenases. acs.org
| Substrate (δ-Keto Ester) | Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Methyl 5-oxohexanoate | ADH-A | (S) | >99 | >99 | acs.org |
| Methyl 5-oxohexanoate | RasADH | (R) | >99 | 97 | acs.org |
| Ethyl 5-oxohexanoate | ADH-A | (S) | >99 | >99 | acs.org |
| Ethyl 5-oxohexanoate | RasADH | (R) | >99 | 98 | acs.org |
| Methyl 5-oxo-5-phenylpentanoate | LBADH | (S) | 98 | >99 | acs.org |
| Methyl 5-oxo-5-phenylpentanoate | RasADH | (R) | >99 | >99 | acs.org |
Ring-Closing Metathesis in Asymmetric Dihydropyranone Synthesis
Ring-closing metathesis (RCM) has become a prominent and powerful tool in organic synthesis for the construction of unsaturated rings, including the 3,6-dihydro-2H-pyran core. wikipedia.org The reaction utilizes metal-alkylidene catalysts, most notably those based on ruthenium (developed by Grubbs) and molybdenum (developed by Schrock), to facilitate the intramolecular cyclization of a diene precursor, releasing a small volatile alkene like ethylene (B1197577) as the only byproduct. wikipedia.org This method is valued for its high functional group tolerance and its ability to proceed under mild reaction conditions. kchem.org
In the asymmetric synthesis of dihydropyranone derivatives, RCM is applied to acyclic precursors that are themselves chiral. The stereochemistry of the final cyclic product is dictated by the pre-existing stereocenters in the diene substrate. kchem.org A significant application of this strategy is in the synthesis of 2,6-disubstituted 3,6-dihydro-2H-pyran subunits, which are key structural motifs in biologically active natural products such as laulimalide (B1674552). kchem.orgkoreascience.kr
The synthesis begins with the preparation of an optically active allyl-O-homoallyl type compound, which serves as the RCM substrate. kchem.org The stereocenters are typically installed using well-established asymmetric methodologies. Upon exposure to a Grubbs ruthenium catalyst, the diene undergoes cyclization to form the dihydropyran ring. kchem.org For example, the RCM of a specific methyl ester precursor using Grubbs' first-generation catalyst yielded the desired trans-2,6-disubstituted dihydropyran product in quantitative yield, while the corresponding diastereomeric precursor yielded the cis product. kchem.org This demonstrates the high degree of stereochemical control inherent in the substrate-directed RCM approach. A sequential, two-step chemo-enzymatic procedure has also been developed that combines enzymatic dynamic kinetic resolution with a subsequent RCM reaction to furnish enantiopure 5,6-dihydropyran-2-ones. nih.gov
Key findings in the RCM synthesis of dihydropyranone derivatives are summarized below.
| RCM Precursor | Catalyst | Product | Yield (%) | Stereochemistry | Reference |
|---|---|---|---|---|---|
| (S)-methyl 2-((1E,6R)-1,6-dimethylhepta-1,6-dien-4-yloxy)acetate | Grubbs' Catalyst (1st Gen) | trans-2,6-disubstituted dihydropyran | 100 | trans | kchem.org |
| (R)-methyl 2-((1E,6R)-1,6-dimethylhepta-1,6-dien-4-yloxy)acetate | Grubbs' Catalyst (1st Gen) | cis-2,6-disubstituted dihydropyran | 64 | cis | kchem.org |
| (S)-1-(allyloxy)-5-((tert-butyldiphenylsilyl)oxy)hex-3-en-2-ol derivative | Grubbs' Catalyst (1st Gen) | 2-hydroxymethyl-4-methyl-3,6-dihydro-2H-pyran derivative | - | - | kchem.org |
Reactivity and Chemical Transformations of 3,6 Dihydro 2h Pyran 2 One
Fundamental Reaction Pathways
The primary reactions of 3,6-dihydro-2H-pyran-2-one involve interactions with nucleophiles and electrophiles, as well as oxidation and reduction processes that target specific functionalities within the ring.
The pyran-2-one ring is susceptible to nucleophilic attack at several electrophilic centers, primarily the C-2 (carbonyl), C-4, and C-6 positions. clockss.org These reactions can proceed via addition or substitution mechanisms, often leading to ring-opened products rather than simple substitution on the ring itself. clockss.org
The interaction with carbon-nucleophiles, such as Grignard reagents, can result in 1,2-addition to the carbonyl group or 1,4-conjugate addition. chim.it For instance, the reaction of a related 5-trifluoroacetyl-3,4-dihydro-2H-pyran with phenyl- and methylmagnesium bromides leads to the formation of acyclic products. chim.it Nitrogen-based nucleophiles, including amines and their derivatives, also readily react, which can lead to ring-opening or complex rearrangements. clockss.orgchim.it Nucleophilic substitution reactions can also be employed to introduce a variety of functional groups onto the pyran framework.
| Nucleophile Type | Reagent Example | Product Type/Observation | Reference |
| C-Nucleophile | Phenylmagnesium bromide | Acyclic products, 1,4-addition products | chim.it |
| N-Nucleophile | Ammonia (B1221849), Glycine esters | Ring-opening to form enaminals | chim.it |
| N-Nucleophile | Hydrazine (B178648) | Ring transformation into pyridazines | clockss.org |
The double bond and carbonyl group in this compound are susceptible to oxidation and reduction. The double bond can be reduced through catalytic hydrogenation, typically using a palladium catalyst, to yield the saturated analogue, tetrahydro-2H-pyran-2-one. vulcanchem.com Metal hydrides like sodium borohydride (B1222165) can also be used for reduction.
Oxidation of the molecule can be achieved using standard oxidizing agents. For example, the allylic position can be targeted. A related transformation involves the conversion of 5,6-dihydro-2H-pyran-2-one to 2H-pyran-2-one using N-bromosuccinimide, which proceeds through bromination followed by elimination, representing a formal oxidation of the ring. orgsyn.org
| Reaction Type | Reagent | Product | Reference |
| Reduction | H₂/Pd catalyst | Tetrahydro-2H-pyran-2-one | vulcanchem.com |
| Reduction | Sodium borohydride (NaBH₄) | Reduced pyran derivatives | |
| Oxidation | N-Bromosuccinimide (NBS) | 5-Bromo-5,6-dihydro-2H-pyran-2-one | orgsyn.org |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | More oxidized forms |
The diene system within pyran-2-one structures makes them suitable partners in Diels-Alder reactions. clockss.orgarkat-usa.org While this compound itself is not a diene, it can be synthesized through cycloaddition pathways. A notable method involves a cationic palladium(II) complex-catalyzed tandem [2+2] cycloaddition of ketene (B1206846) with α,β-unsaturated aldehydes and ketones, which forms a 4-vinyloxetan-2-one intermediate that rearranges to the this compound structure. researchgate.net
Furthermore, the hetero-Diels-Alder (HDA) reaction provides a powerful route to substituted dihydropyran rings. tandfonline.comtandfonline.com For example, Lewis acid-catalyzed HDA reactions between aroyl phosphonates and dienes afford (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives. tandfonline.com Inverse electron demand hetero-Diels-Alder reactions are also utilized for the synthesis of 3,4-dihydro-2H-pyrans. organic-chemistry.org These cycloaddition strategies are fundamental in constructing the core dihydropyranone skeleton. researchgate.net
Ring Transformations and Rearrangement Mechanisms
Beyond fundamental additions and redox reactions, the this compound scaffold can undergo significant structural changes through ring-opening and rearrangement reactions, expanding its synthetic utility.
The lactone functionality is prone to cleavage under various conditions. Alkaline hydrolysis readily opens the ring to generate the corresponding hydroxycarboxylic acid. vulcanchem.com As mentioned, certain nucleophilic attacks, particularly at the C-2, C-4, or C-6 positions, often result in the opening of the pyran-2-one ring. clockss.orgchim.it
Thermal decomposition represents another pathway for ring cleavage. In the gas phase at high temperatures (329–374 °C), 3,6-dihydro-2H-pyran decomposes quantitatively into formaldehyde (B43269) and buta-1,3-diene via a unimolecular, concerted retro-Diels-Alder reaction. rsc.org Computational studies support a concerted mechanism for this thermal decomposition. mdpi.com For some substituted pyranones, particularly those with a C4-hydroxyl group, the retro-Diels-Alder reaction in a polar solvent like water can proceed stepwise through a zwitterionic intermediate. rsc.org
| Condition/Reagent | Product(s) | Mechanism/Type | Reference |
| Alkaline Hydrolysis | Hydroxycarboxylic acid | Nucleophilic acyl substitution | vulcanchem.com |
| Ammonia | 3-Amino-2-(3-hydroxypropyl)acrolein | Nucleophilic addition/Ring-opening | chim.it |
| High Temperature (329–374 °C) | Formaldehyde and Buta-1,3-diene | Thermal Decomposition (Retro-Diels-Alder) | rsc.org |
Sigmatropic rearrangements are crucial transformations for modifying the dihydropyran scaffold and are often employed in the synthesis of complex molecules. The chim.itchim.it-sigmatropic rearrangement, such as the Overman rearrangement, is a key step in the stereocontrolled synthesis of functionalized 3-amino-3,6-dihydro-2H-pyrans from the corresponding allylic trichloroacetimidates. researchgate.net
In related systems, the chim.itvulcanchem.com-sigmatropic rearrangement has been studied extensively. For example, the rearrangement of 3-sulfinyl dihydropyrans provides an efficient route to dihydropyranols, which are precursors to natural product cores. acs.org The ketene-Claisen rearrangement, a chim.itchim.it-sigmatropic process, is another powerful tool for modifying allylic ether and sulfide (B99878) derivatives of pyran systems. ru.nl These rearrangements allow for the stereoselective introduction of new functional groups and the construction of intricate molecular architectures.
Base-Induced Ring Contractions
The interaction of this compound and its derivatives with basic reagents can induce fascinating ring contraction reactions, leading to the formation of smaller carbocyclic frameworks. These transformations are typically initiated by the nucleophilic attack of a carbanion at an electrophilic center within the pyranone ring. clockss.org
One of the notable transformations in this category is the conversion of δ-valerolactone derivatives, such as this compound, into cyclopropanecarboxylic acids. While various methods exist for the synthesis of cyclopropanecarboxylic acids, ontosight.aiorgsyn.orgorganicchemistrytutor.comorganic-chemistry.orgyoutube.com the base-induced ring contraction of pyranone systems presents a unique synthetic strategy. The reaction is believed to proceed through the nucleophilic addition of a base to the pyranone ring, followed by a series of rearrangements that ultimately yield the three-membered ring of the cyclopropane (B1198618) derivative. The specific conditions and the nature of the base employed play a crucial role in directing the reaction towards the desired ring-contracted product. sci-hub.seresearchgate.net
The mechanism often involves the generation of a carbanion from a suitable precursor, which then attacks the C-6 position of the 2H-pyran-2-one ring. This initial attack leads to ring opening, which can be followed by decarboxylation and subsequent recyclization to form new carbocyclic or heterocyclic systems. clockss.org For instance, the base-induced ring contraction of certain 6-aryl-4-amino-2H-pyran-3-carbonitriles has been shown to produce 2,3,5-trisubstituted cyclopentadienones. clockss.org This process is thought to involve the attack of a carbanion at the C-6 position, ring opening, and then an intramolecular cyclization. clockss.org
While the direct base-induced ring contraction of the parent this compound to a specific, simple cyclopropane is not extensively detailed in the provided context, the reactivity patterns of related pyranone derivatives strongly suggest the feasibility of such transformations under appropriate basic conditions. The outcome of these reactions is highly dependent on the substituents present on the pyranone ring and the nature of the basic reagent used. clockss.orgsci-hub.se
Thermal Decomposition Processes
The thermal decomposition of this compound and its substituted analogues provides significant insights into their stability and the concerted nature of pericyclic reactions. These processes are of interest for understanding fundamental reaction mechanisms and for their potential applications in generating valuable chemical intermediates.
Concerted Mechanisms in Dihydropyran Thermal Decomposition
The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives, including the subject lactone, is widely considered to proceed through a concerted, unimolecular mechanism. mdpi.comrsc.org This process involves a six-membered cyclic transition state where bond breaking and bond formation occur simultaneously. mdpi.comresearchgate.netresearchgate.net For 3,6-dihydro-2H-pyran, this decomposition quantitatively yields formaldehyde and 1,3-butadiene (B125203). rsc.orgrsc.org The reaction is homogeneous and follows first-order kinetics. rsc.orgrsc.org
Computational studies, utilizing density functional theory (DFT), have further elucidated the nature of this concerted mechanism. mdpi.comresearchgate.net These studies confirm that the decomposition proceeds via a six-membered transition state, involving the simultaneous cleavage of the C-O and C-C bonds of the pyran ring and the formation of new double bonds in the products. mdpi.comresearchgate.net The transition state is described as having some polar character, suggesting a degree of charge separation during the bond reorganization process. rsc.orgrsc.org
Retro-Diels-Alder Reactions of Partially Saturated Pyranones
A significant pathway in the thermal decomposition of partially saturated pyranones, such as this compound, is the retro-Diels-Alder (rDA) reaction. rsc.orgrsc.orgmasterorganicchemistry.comwikipedia.org This pericyclic reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition and results in the fragmentation of the cyclohexene-like ring into a diene and a dienophile. wikipedia.orgwikipedia.org In the case of many pyranone derivatives, this reaction leads to the formation of a 1,3-butadiene backbone and the elimination of carbon dioxide. rsc.orgmasterorganicchemistry.comwikipedia.org
The rDA reaction of partially saturated 2-pyrones can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the molecule. rsc.org In the gas phase or in non-polar solvents like n-hexane, the reaction is typically concerted. rsc.org However, in polar solvents such as water, the reaction can proceed in a stepwise manner through the formation of a zwitterionic intermediate. rsc.org This is particularly true for molecules containing a hydroxyl substituent at the C4 position. rsc.org The presence of a Brønsted acid catalyst can also facilitate the reaction by promoting the formation of an oxocarbenium ion, which significantly lowers the activation barrier. rsc.org
The favorability of the retro-Diels-Alder reaction is often driven by the formation of highly stable products. For instance, the thermal decomposition of Diels-Alder adducts of 2-pyrones with alkynes can lead to the formation of an aromatic ring and the irreversible liberation of carbon dioxide, a very stable molecule and a poor dienophile. masterorganicchemistry.comwikipedia.org
Substituent Effects on Thermal Reactivity
Substituents on the dihydropyranone ring have a pronounced effect on the rate and mechanism of thermal decomposition. mdpi.comrsc.orgnih.gov These effects can be both electronic and steric in nature. rsc.org
Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives have shown that the presence of methyl substituents at the 2, 4, and 6 positions decreases the activation free energy of the decomposition reaction. mdpi.comresearchgate.net The most significant reduction in the activation barrier is observed when a methyl group is located at the 2-position, followed by the 6- and 4-positions. mdpi.com This suggests that substituents that can stabilize any developing positive charge at these positions in the transition state will accelerate the reaction. rsc.org For example, at approximately 350 °C, cis-2,6-dimethyl-3,6-dihydro-2H-pyran decomposes about four times faster than the unsubstituted molecule, an effect attributed entirely to a lower activation energy. rsc.org
In the context of retro-Diels-Alder reactions, the electronic effects of substituents have been correlated with the frontier molecular orbital (FMO) gap of the resulting diene and dienophile products. rsc.orgrsc.org In the gas phase, a linear relationship exists between the activation barrier and the FMO gap. rsc.org However, in solution, the reactivity does not always correlate with the FMO gap of the products, likely due to the differential stabilization of the reactant and the transition state by the solvent. rsc.org Generally, polar solvents tend to lower the activation energy more than non-polar solvents. rsc.org Asymmetric substitution can also influence the reaction pathway by reducing Pauli repulsion and allowing for a more asynchronous transition state, which lowers the distortion energy required to reach the transition state. nih.gov
Table of Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives
| Compound | Activation Free Energy (ΔG≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |
| 3,6-dihydro-2H-pyran (DHP) | 196 | 215 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 209 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |
| 2-methyl-3,6-dihydro-2H-pyran | 182 | 202 |
| 6-methyl-3,6-dihydro-2H-pyran | 184 | 204 |
| Data calculated at the PBE0/6-311+G(d,p) level at 600 K. mdpi.com |
This table illustrates the quantitative effect of methyl substituents on the activation parameters for the thermal decomposition of dihydropyran derivatives. The data clearly shows a trend of decreasing activation energy with increasing methyl substitution, highlighting the role of substituents in modulating the reactivity of the pyran ring system. mdpi.com
Derivatization and Functionalization of the 3,6 Dihydro 2h Pyran 2 One Core
Strategies for Carbonyl Group Modification
The lactone (cyclic ester) functionality is a key reactive site within the 3,6-dihydro-2H-pyran-2-one ring. Modifications at this position often involve nucleophilic attack at the carbonyl carbon, leading to ring-opening or transformation into other functional groups.
Common strategies for modifying the carbonyl group include:
Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents.
Nucleophilic Addition and Ring-Opening: Treatment with various nucleophiles can lead to the opening of the lactone ring. For instance, reaction with amines or ammonia (B1221849) can yield amides, while reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of more flexible intermediates that can undergo further reactions. clockss.org
Grignard Reactions: The addition of Grignard reagents can result in the formation of δ-lactones through an intramolecular cyclization reaction. google.com
Methanolysis: In the presence of methanol, the lactone ring can be opened to form a methyl ester. nih.gov This is a key step in the synthesis of certain indolizidine derivatives. nih.gov
Functionalization of the Unsaturated Ring System
The double bond within the this compound ring provides a handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Key functionalization strategies include:
Diels-Alder Reactions: The 2H-pyran-2-one system can act as a diene in Diels-Alder reactions with various dienophiles, such as alkynes and alkenes. arkat-usa.orgmdpi.comresearchgate.net These cycloaddition reactions can lead to the formation of bicyclic systems which can subsequently undergo retro-hetero-Diels-Alder reactions to yield substituted aromatic compounds. arkat-usa.org
1,3-Dipolar Cycloadditions: The double bond can participate in (1,3)-dipolar cycloaddition reactions with nitrones, leading to the formation of complex polycyclic systems. nih.gov
Epoxidation: The double bond can be epoxidized, for example, using Sharpless asymmetric epoxidation, to introduce chiral centers. thieme-connect.com These epoxides can then be opened regioselectively to afford diols. thieme-connect.com
Allylic Alkylation: Asymmetric allylic alkylation of derivatives of 3,6-dihydro-2H-pyrans can be achieved using copper catalysis, allowing for the introduction of alkyl groups with high enantioselectivity. beilstein-journals.org
Cross-Dehydrogenative Coupling: A catalytic asymmetric cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been developed, providing a method for synthesizing α-substituted derivatives. rsc.org
Regioselective and Stereoselective Derivatization
Controlling the regioselectivity and stereoselectivity of reactions involving the this compound core is crucial for the synthesis of specific isomers and complex natural products.
Notable examples of regioselective and stereoselective derivatization include:
Asymmetric Mukaiyama Aldol (B89426) Addition: This reaction has been used in the asymmetric total syntheses of (R)-podoblastin-S and (R)-lachnelluloic acid, which are natural products containing the 3-acyl-5,6-dihydro-2H-pyran-2-one structure. mdpi.com
Sharpless Asymmetric Epoxidation and Regioselective Ring Opening: This two-step sequence has been employed in the stereoselective synthesis of the antifungal agent (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one, where the chiral centers are generated with high control. thieme-connect.com
Tandem Prins Cyclization: A tandem Prins cyclization of 3-methylene-5-phenylpent-4-yn-1-ol with various aldehydes affords 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity. researchgate.net
Ring-Closing Olefin Metathesis (RCM): RCM is a powerful tool for the enantioselective synthesis of mono- and disubstituted 3,6-dihydro-2H-pyrans and 5,6-dihydropyran-2-ones from readily available chiral building blocks. clockss.org This method was instrumental in the synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, a key intermediate for (R)-argentilactone and (R)-goniothalamin. scispace.com
Lewis Acid Promoted Cyclization: Enantiopure carbohydrate mimetics have been synthesized through a Lewis acid-promoted cyclization of 1,3-dioxolanyl-substituted enol ethers, yielding highly functionalized 3,6-dihydro-2H-pyran derivatives with good to excellent stereocontrol. acs.org
Table 1: Examples of Stereoselective Reactions
| Reaction Type | Key Reagents/Catalysts | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Mukaiyama Aldol Addition | Ti(OiPr)4/(S)-BINOL | 3-Acyl-5,6-dihydro-2H-pyran-2-ones | High enantiomeric excess (98% ee) | mdpi.com |
| Sharpless Asymmetric Epoxidation | Sharpless catalyst | Epoxides | High stereoselectivity | thieme-connect.com |
| Tandem Prins Cyclization | BF3·OEt2 | 6-Phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyrans | Excellent stereoselectivity | researchgate.net |
| Ring-Closing Olefin Metathesis | Grubbs' catalyst | Mono- and disubstituted 3,6-dihydro-2H-pyrans | Enantioselective | clockss.org |
| Lewis Acid Promoted Cyclization | Lewis acids | Highly functionalized 3,6-dihydro-2H-pyran derivatives | Good to excellent stereocontrol | acs.org |
Scaffold Diversification for Library Generation
The this compound scaffold serves as a versatile starting point for the generation of diverse compound libraries, which are essential tools in drug discovery and chemical biology. semanticscholar.orgnih.govcam.ac.uk The ability to systematically modify the scaffold allows for the exploration of a broad chemical space. cam.ac.uk
Key aspects of scaffold diversification include:
Diversity-Oriented Synthesis (DOS): The principles of DOS can be applied to the this compound core to generate libraries of molecules with significant scaffold diversity. cam.ac.uk This approach focuses on creating a wide range of molecular frameworks from a common starting material. cam.ac.uk
Systematic Scanning Libraries: The pyranose scaffold, a related structure, is well-suited for creating "pharmacophore scanning libraries" that explore different spatial arrangements of functional groups. researchgate.net A similar strategy can be envisioned for this compound, where systematic modifications can lead to libraries that scan three-dimensional space for biological activity. researchgate.net
"Build-Couple-Transform" Paradigm: This strategy involves building a core scaffold, coupling it with various building blocks, and then transforming the resulting molecules through a variety of reactions to generate a diverse library. nih.gov The this compound core is an ideal candidate for such an approach due to its multiple reactive sites.
Applications of 3,6 Dihydro 2h Pyran 2 One in Complex Molecule Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
The 3,6-dihydro-2H-pyran-2-one ring system is a powerful tool for synthetic chemists due to its inherent reactivity and stereochemical potential. The embedded functionalities allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. The electrophilic nature of the carbonyl carbon and the C4 and C6 positions makes the pyran-2-one ring susceptible to nucleophilic attack, often leading to ring-opening or rearrangement reactions that can be harnessed to form new heterocyclic or carbocyclic systems. clockss.org
Furthermore, the double bond within the ring can participate in various reactions, including hydrogenations, epoxidations, and dihydroxylations, allowing for the introduction of new stereocenters with high control. The lactone functionality can be hydrolyzed or reduced to provide diol or lactol structures, which are common motifs in many natural products. This inherent reactivity, combined with the ability to introduce stereocenters in a controlled manner, makes this compound and its derivatives highly sought-after intermediates in the synthesis of biologically active compounds and complex organic molecules.
The versatility of this scaffold is further highlighted by its use in cycloaddition reactions. The conjugated diene system within the parent 2H-pyran-2-one structure is a competent diene in Diels-Alder reactions, enabling the construction of complex bicyclic systems. While the 3,6-dihydro variant lacks this extended conjugation, the double bond can still act as a dienophile or participate in other pericyclic reactions, expanding its synthetic utility.
Utility in Natural Product Total Synthesis
The structural motif of this compound is found in a plethora of natural products exhibiting a wide range of biological activities. Consequently, the development of synthetic routes to access and utilize this scaffold has been a major focus in the field of total synthesis.
Synthesis of Natural 3-Acyl-5,6-dihydro-2H-pyran-2-ones (e.g., Podoblastin-S, Lachnelluloic Acid)
A number of bioactive natural products feature the 3-acyl-5,6-dihydro-2H-pyran-2-one core structure. Notable examples include Podoblastin-S and Lachnelluloic acid, both of which have been the targets of synthetic efforts. The synthesis of these molecules often involves the construction of the dihydropyranone ring as a key step.
While direct acylation of a pre-formed this compound can be challenging, modern synthetic methods often build the acylated ring system from acyclic precursors. A prominent strategy for the asymmetric synthesis of these natural products is the Mukaiyama aldol (B89426) reaction. This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled construction of the δ-hydroxy-β-ketoester precursors, which can then be cyclized to form the desired 3-acyl-5,6-dihydro-2H-pyran-2-one core. For instance, the total synthesis of (R)-(−)-lachnelluloic acid has been achieved utilizing an enantioselective Mukaiyama aldol reaction as the key step to establish the crucial stereochemistry. researchgate.net
These synthetic approaches highlight the importance of the 3-acyl-5,6-dihydro-2H-pyran-2-one moiety as a key structural feature of these natural products, even when the ring itself is constructed during the synthesis rather than being used as a starting material.
| Natural Product | Core Structure | Key Synthetic Strategy |
| Podoblastin-S | 3-Acyl-5,6-dihydro-2H-pyran-2-one | Mukaiyama Aldol Reaction |
| Lachnelluloic Acid | 3-Acyl-5,6-dihydro-2H-pyran-2-one | Asymmetric Mukaiyama Aldol Reaction |
Intermediates for Complex Lactone Structures (e.g., Argentilactone, Goniothalamin, Laulimalide (B1674552) Subunits)
The this compound scaffold serves as a crucial intermediate in the synthesis of more complex lactone-containing natural products. Its ability to be elaborated into larger ring systems or to be a part of a larger molecular framework makes it an invaluable synthetic tool.
Goniothalamin: The synthesis of (R)-goniothalamin, a styryllactone with cytotoxic properties, has been accomplished through synthetic routes that employ dihydropyranone intermediates. researchgate.net These syntheses often involve the creation of a substituted dihydropyranone ring, which is then further functionalized to yield the final natural product. Ring-closing metathesis is a common strategy employed to form the dihydropyranone ring from an appropriate acyclic precursor. researchgate.net
Laulimalide: This complex marine macrolide, known for its potent antitumor activity, contains two dihydropyran subunits within its structure. The synthesis of these subunits has been a significant challenge, and strategies involving this compound intermediates have been developed. Ring-closing metathesis (RCM) of acyclic diene precursors has proven to be a powerful method for the construction of the 2,6-disubstituted 3,6-dihydro-2H-pyran rings found in laulimalide. researchgate.net Additionally, other approaches, such as copper-catalyzed oxonium ylide formation followed by a rsc.orgresearchgate.net-sigmatropic rearrangement, have been utilized to stereoselectively synthesize dihydropyranone precursors for the laulimalide core. researchgate.net
The following table summarizes the role of dihydropyranone intermediates in the synthesis of these complex natural products:
| Natural Product | Role of Dihydropyranone | Key Synthetic Methodologies |
| Goniothalamin | Key Intermediate | Ring-Closing Metathesis |
| Laulimalide | Structural Subunit | Ring-Closing Metathesis, Oxonium Ylide Rearrangement |
Construction of Monosaccharide Analogs and Carbohydrate Mimetics
The structural similarity of this compound to the pyranose form of monosaccharides makes it an excellent starting point for the synthesis of carbohydrate analogs and mimetics. These synthetic sugar mimics are of great interest in medicinal chemistry as they can interact with carbohydrate-processing enzymes and receptors, potentially leading to new therapeutic agents.
A powerful strategy for the synthesis of dihydropyranone-based carbohydrate mimetics is the hetero-Diels-Alder reaction. The reaction between a Danishefsky-type diene and an aldehyde, including those derived from carbohydrates, provides access to functionalized 2,3-dihydro-4H-pyran-4-ones. These intermediates can be readily converted to various carbohydrate analogs. This methodology is particularly useful for the rapid and diastereoselective synthesis of C-linked disaccharide mimetics, which are of significant therapeutic interest. researchgate.net
The dihydropyranone ring can be further manipulated through stereoselective reductions, epoxidations, and other functional group transformations to introduce the desired stereochemistry and functionality, mimicking that of natural sugars. This approach allows for the creation of a diverse library of carbohydrate mimetics for biological screening.
Applications in Polymer Science and Materials Chemistry
Beyond its use in the synthesis of discrete small molecules, the this compound scaffold has also found applications in the field of polymer science, primarily as a monomer for the synthesis of biodegradable polyesters.
Ring-Opening Polymerization of Dihydropyranone Monomers
Lactones, including this compound and its derivatives, are valuable monomers for ring-opening polymerization (ROP). This polymerization technique allows for the synthesis of aliphatic polyesters, which are often biodegradable and biocompatible, making them suitable for a variety of applications, including in the biomedical field. researchgate.net
The ROP of dihydropyranone monomers can be initiated by a variety of catalysts, including metal-based catalysts and organocatalysts. The choice of catalyst can influence the polymerization kinetics, the molecular weight of the resulting polymer, and the stereochemistry of the polymer backbone. The presence of the double bond in the this compound monomer can be retained in the resulting polyester, providing a handle for further post-polymerization modification, or it can be hydrogenated to produce a saturated polyester.
The properties of the resulting polyesters can be tuned by copolymerizing different lactone monomers or by introducing functional groups into the dihydropyranone monomer prior to polymerization. This versatility makes the ring-opening polymerization of dihydropyranones a promising route to novel biodegradable materials with tailored properties. Research has also explored the ring-opening polymerization of substituted 3,4-dihydro-2H-pyrans to create alternating vinyl copolymers. openalex.org
The following table provides a general overview of the ring-opening polymerization of dihydropyranone monomers:
| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |
| This compound | Ring-Opening Polymerization (ROP) | Aliphatic Polyester | Biodegradable plastics, biomedical materials |
| Substituted Dihydropyranones | Ring-Opening Polymerization (ROP) | Functionalized Polyesters | Drug delivery, tissue engineering |
Formation of High CO2-Content Polymers
The incorporation of carbon dioxide (CO2), a renewable carbon feedstock, into polymers is a significant goal for sustainable chemistry. researchgate.net While direct polymerization of this compound for this purpose is not widely documented, a related CO2-derived lactone, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) , has garnered substantial attention as a key intermediary for creating polymers with high CO2 content. rsc.orgresearchgate.net
EVP, which is 28.9% CO2 by weight, is synthesized via the palladium-catalyzed telomerization of butadiene and CO2. rsc.orgrsc.org This process provides an efficient route from sustainable feedstocks to a versatile monomer. researchgate.net The resulting EVP molecule is highly functionalized, containing a six-membered lactone ring and two distinct carbon-carbon double bonds, which allows for a variety of polymerization strategies. rsc.orgrsc.org
Researchers have explored multiple pathways for polymerizing EVP, including radical polymerizations and ring-opening polymerizations (ROP), each leveraging different reactive sites on the monomer. rsc.org For instance, radical copolymerization of EVP with other monomers like ethylene (B1197577) has been shown to produce functionalized polyethylenes. rsc.org Chemoselective ROP of EVP has been achieved using specific catalysts, yielding linear, unsaturated polyesters that can be fully recycled back to the original monomer, establishing a closed-loop life cycle. researchgate.net These resulting polymers incorporate a significant amount of CO2 (up to 29 wt%) and possess abundant olefin groups that can be used for further post-polymerization modifications via methods like thiol-ene click reactions. acs.orgnih.gov
Table 1: Polymerization Methods for EVP and Resulting Polymer Properties| Polymerization Method | Key Features | Resulting Polymer Type | Molecular Weight (Mn or Mw) | Glass Transition Temp. (Tg) | Reference |
|---|---|---|---|---|---|
| Radical Polymerization (with Lewis Acid) | Introduces rigid bicyclic units into the backbone. | High molar mass polymer with complex backbone structures. | 85 kg/mol | 192 °C | rsc.org |
| Chemoselective Ring-Opening Polymerization (ROP) | Uses a phosphazene/urea binary catalyst; allows for full monomer recycling. | Linear unsaturated polyester. | Up to 16.1 kg/mol | Not specified | researchgate.net |
| Cationic ROP (with β-butyrolactone) | Catalyzed by scandium triflate [Sc(OTf)3]. | Polyester with active unsaturated bonds. | 4.1 kg/mol (Mw) | Not specified | nih.gov |
| Air-Initiated Bulk Polymerization | Simple heating in the presence of O2; no additives needed. | High molar mass polymer with preserved olefins. | Up to 239 kDa | Not specified | acs.orgacs.org |
Use as Protecting Groups in Multi-Step Organic Synthesis
In multi-step organic synthesis, protecting groups are essential tools used to temporarily block a reactive functional group to ensure chemoselectivity in a subsequent reaction. neliti.com While the specific use of this compound as a protecting group is not a standard method, the structurally similar compound 3,4-dihydro-2H-pyran (DHP) is one of the most common reagents for the protection of hydroxyl groups. wikipedia.orgtotal-synthesis.com
The reaction of an alcohol with DHP under mild acid catalysis (e.g., p-toluenesulfonic acid) forms a tetrahydropyranyl (THP) ether . organic-chemistry.orgyoutube.com This reaction converts the alcohol into an acetal, which is stable under a wide range of non-acidic conditions. total-synthesis.comd-nb.info The THP group is notably resilient to strongly basic reagents, organometallics (like Grignard and organolithium reagents), metal hydrides, and various alkylating and acylating agents. organic-chemistry.org This stability makes it an ideal choice for syntheses that involve such reagents. organic-chemistry.org
A key advantage of the THP group is its ease of removal. The protection can be cleaved through acid-catalyzed hydrolysis, typically using dilute acids like acetic acid in a THF/water solution, regenerating the original alcohol. wikipedia.orgtotal-synthesis.com This orthogonal stability—robust in base but labile in acid—allows for selective deprotection in complex molecules. neliti.com One consideration is that the introduction of a THP group onto a chiral alcohol creates an additional stereocenter, potentially leading to a mixture of diastereomers. organic-chemistry.org
Table 2: Stability Profile of the Tetrahydropyranyl (THP) Protecting Group| Condition / Reagent Type | Stability of THP Ether | Typical Reagents / Conditions | Reference |
|---|---|---|---|
| Strongly Basic Conditions | Stable | NaOH, KOH, NaH, t-BuOK | organic-chemistry.orgd-nb.info |
| Organometallic Reagents | Stable | Grignard reagents (RMgX), Organolithium reagents (RLi) | total-synthesis.comorganic-chemistry.org |
| Hydride Reducing Agents | Stable | LiAlH4, NaBH4 | organic-chemistry.org |
| Acylating & Alkylating Reagents | Stable | Acyl chlorides, Alkyl halides | organic-chemistry.org |
| Mild to Strong Acidic Conditions | Labile (Cleaved) | Aqueous mineral acids, Acetic Acid/THF/H2O, TsOH, PPTS | wikipedia.orgtotal-synthesis.comyoutube.com |
Computational and Theoretical Studies on 3,6 Dihydro 2h Pyran 2 One
Quantum Chemical Calculations (DFT, etc.)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and properties of 3,6-dihydro-2H-pyran-2-one and its derivatives. researchgate.netresearchgate.net DFT has been widely applied to study various aspects of its chemistry, from reaction mechanisms to predicting stereoselectivity. researchgate.netrsc.org
Mechanistic Investigations of Reactions
DFT calculations have been instrumental in mapping out the reaction pathways for several transformations involving dihydropyranones. A notable example is the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs, which has been shown computationally to proceed through a concerted, unimolecular mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.netrsc.org This process typically results in the formation of formaldehyde (B43269) and a corresponding diene, such as 1,3-butadiene (B125203). mdpi.comrsc.org
The retro-Diels-Alder (rDA) reaction, a key pathway for the ring-opening and decarboxylation of dihydropyranones, has also been extensively studied. rsc.orgiastate.edu For derivatives lacking a hydroxyl group at the C4 position, such as 6-methyl-3,6-dihydro-2H-pyran-2-one, the rDA reaction in water follows a concerted route. rsc.org However, for related hydroxylated pyrones, the mechanism can shift to a two-step process involving a zwitterionic intermediate, particularly in polar solvents like water. rsc.orgiastate.edu In the gas phase or non-polar solvents, the reaction for these hydroxylated compounds tends to remain concerted. rsc.orgiastate.edu
Furthermore, mechanistic investigations into synthetic routes, such as the Petasis reaction, indicated an intermolecular SN2 cyclization as the key step in forming the this compound ring structure.
Energetics and Transition State Analysis
A primary strength of quantum chemical calculations is the ability to determine the energetics of a reaction, including the energies of reactants, products, and transition states. This analysis provides crucial information on activation barriers, which govern reaction rates.
For instance, the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its substituted derivatives has been computationally examined using the PBE0/6-311+G(d,p) level of theory. mdpi.comresearchgate.net The studies revealed that methyl substituents decrease the activation free energy (ΔG≠) and activation energy (Ea), thereby favoring the decomposition. mdpi.comresearchgate.net The position of the substituent plays a key role, with substitution at the 2-position having the most significant effect. mdpi.com
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K
| Compound | ΔG≠ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) | Ea (kJ·mol⁻¹) |
| 3,6-Dihydro-2H-pyran (DHP) | 196 | 197 | 2.5 | 215 |
| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 191 | 1.8 | 208 |
| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 183 | 0.8 | 202 |
| Data sourced from a computational study using the PBE0/6-311+G(d,p) level of theory. mdpi.com |
In the retro-Diels-Alder reaction of 5,6-dihydro-4-hydroxy-6-methylpyran-2-one, the calculated activation barrier (Ea) in water was found to be approximately 61 kJ·mol⁻¹, which aligns well with experimental values. rsc.org The presence of a Brønsted acid catalyst was predicted to dramatically lower this barrier to just 15 kJ·mol⁻¹ by facilitating the reaction through an oxocarbenium ion intermediate. rsc.org Similarly, for the hetero-Diels-Alder synthesis of a (3,6-dihydro-2H-pyran-2-yl)phosphonate derivative, the computed Gibbs free activation energy was 17.03 kcal/mol.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key conceptual tool used alongside DFT to predict chemical reactivity. numberanalytics.com The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species is central to this analysis. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. numberanalytics.com
FMO analysis has been successfully applied to understand reactivity in reactions forming dihydropyranone systems. In the Lewis acid-catalyzed hetero-Diels-Alder reaction to form (3,6-dihydro-2H-pyran-2-yl)phosphonates, DFT calculations showed that increasing the amount of the AlCl₃ catalyst induced a significant decrease in the LUMO energy of the dienophile. nih.gov This lowering of the LUMO energy narrows the HOMO-LUMO gap between the reactants, promoting the cycloaddition. nih.gov
For the retro-Diels-Alder reactions of substituted pyrones, the FMO gap between the resulting diene and dienophile products serves as a good descriptor of reactivity, particularly in the gas phase where a linear trend is observed between the FMO gap and the activation barrier. rsc.orgrsc.org However, in the presence of solvents, this correlation can become less direct due to the differential stabilization of the transition state compared to the reactants. rsc.org
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to construct and analyze molecular models to understand and predict the relationship between a molecule's three-dimensional structure and its chemical reactivity. researchgate.net
For complex, flexible natural products containing the 5,6-dihydro-2H-pyran-2-one core, molecular modeling protocols that include conformational searches and DFT geometry optimization are vital for correctly assigning the structure and absolute configuration. mdpi.com By comparing theoretically calculated properties, such as NMR coupling constants, with experimental data, researchers can validate the proposed 3D structures. mdpi.com
Structure-activity relationship (SAR) studies for various dihydropyranone and dihydropyridone derivatives have been effectively supported by molecular modeling. nih.govnih.gov By building structural models of biological targets, such as receptors, and docking the pyran-based compounds, scientists can investigate the structural basis for biological activity. mdpi.comnih.gov These models can qualitatively explain observed SAR and guide the design of new, more potent compounds. nih.govnih.gov Furthermore, computational studies have established a Brønsted–Evans–Polanyi (BEP) relationship for the rDA reaction of pyrones in different solvents, creating a linear correlation between the reaction's activation energies and its reaction energies, which is a fundamental structure-reactivity principle. rsc.org
Solvation Effects in Dihydropyranone Reactions
The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. nih.govspringernature.com Computational studies are crucial for untangling these complex solvent effects at a molecular level. numberanalytics.compitt.edu
The retro-Diels-Alder (rDA) reaction of dihydropyranones provides a clear example of computational investigation into solvation effects. DFT simulations have shown that the reaction mechanism can fundamentally change depending on the solvent environment. rsc.orgiastate.edu For certain hydroxylated pyrones, the reaction is concerted in the gas phase or in a non-polar solvent like n-hexane. rsc.org However, in a polar protic solvent like water, the mechanism shifts to a two-step pathway that proceeds through a zwitterionic intermediate. rsc.orgiastate.edu This change is attributed to the ability of polar solvents to stabilize the highly polar, charged transition state and intermediate more effectively than the reactant. rsc.org
Calculations have demonstrated that solvents can reduce the activation barriers for the rDA reaction by as much as 40 kJ·mol⁻¹, with polar solvents providing greater stabilization than non-polar ones. rsc.org Interestingly, for some pyrones, the reaction rates are accelerated in water compared to n-hexane, even though the FMO gap of the products is greater, highlighting that solvent stabilization of the transition state is the dominant factor controlling reactivity in these cases. rsc.org
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Dihydropyranone Synthesis
The efficient construction of the dihydropyranone scaffold is a cornerstone of its application in various scientific fields. A major thrust in current research is the development of innovative catalytic systems that offer improved yields, selectivity, and sustainability.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These versatile catalysts can activate aldehydes through the formation of Breslow-type adducts, facilitating various cycloaddition reactions. mdpi.com Researchers are actively exploring new NHC architectures and reaction conditions to broaden the scope and efficiency of these transformations. For instance, multicatalytic strategies employing two different NHCs have been successfully used to synthesize trisubstituted dihydropyranones from three separate substrates. mdpi.com
Beyond organocatalysis, metal-based catalysts continue to play a crucial role. Ruthenium(III) chloride, in combination with a suitable base and solvent, has proven effective in catalyzing the synthesis of dihydropyranones with high yields and enantiomeric excesses. mdpi.com Similarly, aluminum chloride (AlCl₃) has been identified as a potent catalyst for the hetero-Diels-Alder reaction between aroyl phosphonates and dienes, leading to the formation of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives. tandfonline.comresearchgate.net The development of these catalytic systems is often guided by a deep understanding of the reaction mechanism, including the influence of catalyst loading on the molecular orbitals of the reactants. tandfonline.comresearchgate.net
A novel [3+2+1] annulation strategy has also been developed for the synthesis of 3,6-dihydro-2H-pyrans, utilizing a heteroatom-free tri-atom donor, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO) as a one-carbon donor and solvent. researchgate.net This method provides a new avenue for constructing the dihydropyran ring system. researchgate.net
Advanced Stereocontrol in Complex Dihydropyranone Architectures
The biological activity of dihydropyranone derivatives is often intrinsically linked to their stereochemistry. Consequently, achieving precise control over the three-dimensional arrangement of atoms in these molecules is a paramount objective for synthetic chemists.
Recent advancements have demonstrated remarkable success in achieving high levels of stereocontrol in the synthesis of complex dihydropyranone-containing structures. For example, NHC-catalyzed cascade reactions have been employed to generate tetrasubstituted tetralines containing four contiguous stereocenters with high stereoselectivity. mdpi.com Asymmetric dihydroxylation reactions, utilizing chiral osmium tetroxide complexes, have been shown to be effective in the desymmetrization of meso-dihydropyran derivatives, providing access to C-linked analogues of biologically relevant molecules like allolactose. rsc.org The stereochemical outcome of these reactions can be influenced by both the reagents used and the substitution pattern of the dihydropyranone substrate. beilstein-journals.orgbeilstein-journals.org
Furthermore, stereodivergent synthetic routes are being developed to access a range of carbohydrate mimetics from a common glyceraldehyde-derived nitrone precursor. acs.org These flexible approaches, which often involve a key Lewis acid-promoted cyclization step, allow for the synthesis of various stereoisomers with good to excellent stereocontrol. acs.org The ability to synthesize stereochemically diverse libraries of dihydropyranone derivatives is crucial for exploring their structure-activity relationships and identifying potent and selective bioactive compounds. beilstein-journals.org
Exploiting Dihydropyranone Reactivity for New Chemical Transformations
The inherent reactivity of the 3,6-dihydro-2H-pyran-2-one ring system makes it a versatile building block for the synthesis of a wide array of other cyclic and acyclic compounds. The pyran-2-one ring is susceptible to nucleophilic attack at several positions, often leading to ring-opening and rearrangement reactions that can be harnessed to create new heterocyclic and carbocyclic systems. clockss.org
Researchers are actively exploring these transformations to expand the synthetic utility of dihydropyranones. For example, reactions with nitrogen and carbon nucleophiles can lead to the formation of various nitrogen-containing heterocycles. clockss.org The dihydropyranone ring can also serve as a diene component in Diels-Alder reactions, providing a pathway to complex polycyclic structures. clockss.org
The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a particularly active area of research. acs.org These elegant processes, often catalyzed by a simple base, can efficiently convert simple starting materials into complex dihydropyranone and tetrahydronaphthalene derivatives. acs.org Such strategies are not only atom-economical but also offer a rapid means of generating molecular diversity.
Computational Design and Prediction of Dihydropyranone Derivatives
In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules. Density Functional Theory (DFT) calculations are increasingly being used to investigate the electronic properties, stability, and reactivity of dihydropyranone derivatives. mdpi.combohrium.com
These computational studies provide valuable insights that can guide the experimental design of new synthetic routes and the prediction of the properties of novel dihydropyranone derivatives. For instance, DFT calculations have been used to understand the effect of substituents on the thermal decomposition of 3,6-dihydro-2H-pyran, revealing that methyl groups can lower the activation energy of the reaction. mdpi.com Computational methods have also been employed to investigate the effect of catalyst loading on the frontier molecular orbitals of reactants in dihydropyranone synthesis, helping to rationalize and optimize reaction conditions. tandfonline.com
Furthermore, molecular docking studies are being used to predict the binding affinity of dihydropyranone derivatives to biological targets, such as enzymes and proteins. acs.org This information is crucial for the rational design of new therapeutic agents with improved potency and selectivity. ontosight.aiontosight.ai The synergy between computational prediction and experimental validation is expected to accelerate the discovery and development of new dihydropyranone-based compounds with a wide range of applications.
Q & A
Q. What are the common synthetic routes for 3,6-dihydro-2H-pyran-2-one?
this compound is synthesized via multiple approaches:
- Vinylacetic acid route : Reacting vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid, followed by purification via reduced-pressure distillation .
- α-Ketoglutaric acid route : A four-step synthesis starting from α-ketoglutaric acid, yielding the compound with 31% overall efficiency. Key steps include cyclization and selective reduction .
- Industrial methods : Continuous flow reactors are employed to enhance reaction efficiency and scalability .
Q. How is structural characterization of this compound and its derivatives performed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and stereochemistry. For example, diastereomers are distinguished via coupling constants and splitting patterns .
- X-ray crystallography : Determines absolute configuration, as seen in studies of bromobenzoate derivatives to resolve stereochemical ambiguities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, such as C₁₁H₁₈O₅ for cytotoxic derivatives .
Q. What biological activities have been reported for this compound derivatives?
- Anticancer activity : Derivatives like 6-(2-hydroxy-6-phenylhexyl) variants show cytotoxicity against HL-60 and HeLa cells (IC₅₀ = 1.4 μM) .
- Antimicrobial properties : Natural isolates from Ravensara crassifolia exhibit antifungal activity via disruption of microbial cell membranes .
- Enzyme modulation : The α,β-unsaturated lactone structure enables interactions with enzymes involved in cancer cell proliferation .
Advanced Research Questions
Q. How can synthetic yields and enantioselectivity be optimized for this compound derivatives?
- Catalyst design : Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) improves enantioselectivity in dihydroxylation or reduction steps .
- Flow chemistry : Continuous flow reactors enhance regioselectivity in multi-component reactions, reducing byproduct formation .
- Purification strategies : Chromatographic techniques (e.g., preparative HPLC) resolve stereoisomers, critical for bioactive compound isolation .
Q. What molecular mechanisms underlie the antitumor activity of this compound derivatives?
- Gene expression modulation : Derivatives like hypurticin alter oncogene (e.g., MYC) and tumor suppressor (e.g., p53) expression via epigenetic regulation .
- Enzyme inhibition : The lactone moiety inhibits kinases (e.g., CDK4/6) and topoisomerases, disrupting DNA replication in cancer cells .
- Environmental factors : Activity is pH- and temperature-dependent; stability assays under physiological conditions (pH 7.4, 37°C) are critical for in vivo relevance .
Q. How can contradictory data on biological activity across studies be resolved?
- Stereochemical validation : Conflicting cytotoxicity reports often arise from uncharacterized stereoisomers. Absolute configuration determination via ECD or X-ray is essential .
- Assay standardization : Variability in cell lines (e.g., HL-60 vs. Sf9 insect cells) and culture conditions (e.g., serum concentration) necessitates controlled experimental design .
- Structure-activity relationship (SAR) analysis : Systematic substitution (e.g., hydroxyl vs. acetyl groups) clarifies functional group contributions to bioactivity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in dihydropyranone derivatives?
- Derivatization libraries : Synthesizing analogs with varied substituents (e.g., alkyl chains, aromatic groups) identifies pharmacophores. For example, 2′-dehydroxy derivatives show enhanced cytotoxicity .
- Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like tubulin or DNA gyrase .
- Metabolic profiling : LC-MS/MS tracks in vitro metabolite formation (e.g., hydrolyzed carboxylic acids) to assess bioavailability .
Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?
- Conformational flexibility : Flexible side chains (e.g., heptenyl groups) complicate NMR analysis. Advanced techniques like NOESY and ROESY resolve spatial arrangements .
- Low natural abundance : Natural derivatives (e.g., pectinolides) require hyphenated techniques (e.g., LC-HRMS) for isolation from plant extracts .
- Chiral centers : Enantiomers with overlapping NMR signals are distinguished via chiral chromatography or Mosher ester derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
